molecular formula C15H14N2O2 B2580763 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine CAS No. 1159537-18-4

2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine

Cat. No. B2580763
CAS RN: 1159537-18-4
M. Wt: 254.289
InChI Key: DNDGCOOKWFNCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBOA and is mainly used as a research tool to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MBOA is not fully understood yet. However, it is believed to interact with specific proteins and enzymes, leading to changes in their activity and function. MBOA has been found to bind to the active site of enzymes, leading to inhibition or activation of their activity.
Biochemical and Physiological Effects:
Studies have shown that MBOA has a significant impact on cellular processes and functions. It has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. MBOA has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MBOA has several advantages as a research tool, including its excellent fluorescent properties, high solubility in water, and ease of synthesis. However, it also has some limitations, including its potential toxicity at high concentrations and its instability under certain conditions.

Future Directions

There are several future directions for the use of MBOA in scientific research. One potential application is in the development of new anti-cancer drugs that target specific proteins and enzymes. MBOA can also be used as a tool to study the mechanisms of protein-ligand interactions and enzyme activity. Further studies are needed to fully understand the mechanism of action of MBOA and its potential applications in various fields of scientific research.
Conclusion:
2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit excellent fluorescent properties, making it a useful tool in fluorescence microscopy and imaging studies. MBOA has several advantages as a research tool, including its ease of synthesis and high solubility in water. However, it also has some limitations, including its potential toxicity at high concentrations and instability under certain conditions. Further studies are needed to fully understand the mechanism of action of MBOA and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine involves the reaction of 4-methoxybenzylamine with 2-formylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and results in the formation of MBOA in good yields.

Scientific Research Applications

MBOA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescent properties, making it a useful tool in fluorescence microscopy and imaging studies. MBOA has also been used as a probe to study protein-ligand interactions and enzyme activity.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-11-7-5-10(6-8-11)9-14-17-15-12(16)3-2-4-13(15)19-14/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDGCOOKWFNCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(C=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.